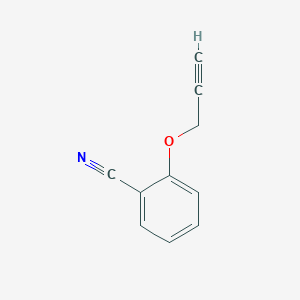

2-(Prop-2-yn-1-yloxy)benzonitrile

Vue d'ensemble

Description

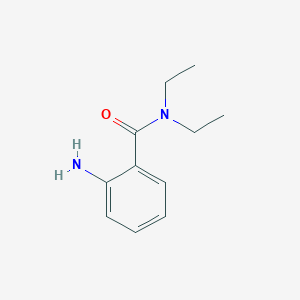

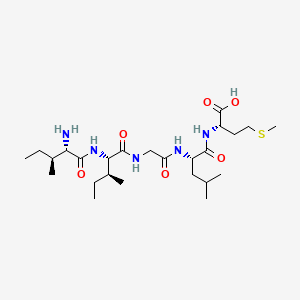

2-(Prop-2-yn-1-yloxy)benzonitrile is a chemical compound that is part of a broader class of (prop-2-ynyloxy)benzene derivatives. These compounds are of interest due to their potential applications in various fields, including materials science and medicinal chemistry. The compound features a benzonitrile moiety with a propargyl ether substituent, which can be involved in further chemical transformations .

Synthesis Analysis

The synthesis of (prop-2-ynyloxy)benzene derivatives, including 2-(prop-2-yn-1-yloxy)benzonitrile, has been achieved through reactions with propargyl bromide. A study demonstrated that the reaction proceeds in the presence of K2CO3 as a base and acetone as a solvent, yielding the products in good percentages ranging from 53% to 85% . The presence of electron-withdrawing groups on the phenol derivatives was found to favor the reaction due to the stabilization of the phenoxide ion, which is a key intermediate in the reaction mechanism .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various characterization techniques, including X-ray crystallography. For instance, the crystal structure of a similar compound, 4-(prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile, was elucidated, revealing that the propargyl group is slightly twisted out of the plane of the benzene ring . This information is crucial for understanding the reactivity and interaction of these molecules with other chemical entities.

Chemical Reactions Analysis

The propargyl ether moiety in these compounds is reactive and can participate in further chemical transformations. For example, the compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile underwent a click reaction with sugar azide to form a triazole ring, demonstrating the versatility of the propargyl ether in synthetic chemistry . Additionally, prop-2-ynylsulfonium salts, which are structurally related, have been used in divergent domino reactions to access sulfur-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of the propargyl group can affect the liquid crystalline behavior of certain benzonitrile derivatives, as observed in a study where compounds with varying alkoxy chain lengths were synthesized and characterized . The electronic properties, such as the band gap and frontier molecular orbitals, have also been investigated using DFT calculations, providing insights into the potential applications of these compounds in optoelectronic devices .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Taia et al. (2020) reported the synthesis of new heterocyclic systems from eugenol derivatives, including 1 derivatives by mixed condensation reactions with 1,3-dipolar azide and the oxide of p-chlorophenylnitrile on 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene 2. These compounds showed significant cytotoxicity against various cancer cell lines, demonstrating potential applications in cancer research (Taia et al., 2020).

Structural Analysis

Research by Jan et al. (2013) and Zhang et al. (2010) focused on the structural analysis of compounds related to 2-(Prop-2-yn-1-yloxy)benzonitrile. Jan et al. studied 3-(Prop-2-yn-1-yloxy)phthalonitrile, analyzing its molecular structure and interactions in the crystal form, while Zhang et al. examined 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, also focusing on its crystal structure and molecular interactions (Jan et al., 2013); (Zhang et al., 2010).

Synthesis and Molecular Studies

Hasan and Shalaby (2016) synthesized 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile and performed molecular geometry analysis using Hartree-Fock and density functional theory. This compound demonstrated potential for novel synthetic pathways in chemistry (Hasan & Shalaby, 2016).

Propriétés

IUPAC Name |

2-prop-2-ynoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSJHOMNCFIHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452912 | |

| Record name | 2-(prop-2-yn-1-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Prop-2-yn-1-yloxy)benzonitrile | |

CAS RN |

65211-56-5 | |

| Record name | 2-(prop-2-yn-1-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.